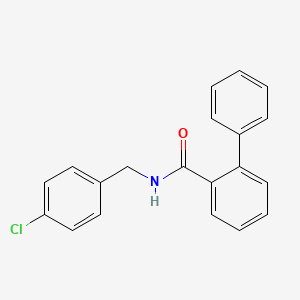

N-(4-chlorobenzyl)-2-biphenylcarboxamide

Description

Overview of Carboxamide Scaffolds in Bioactive Molecules

Carboxamides are integral to the structure of numerous natural products, including peptides and proteins, where they play a crucial role in defining the three-dimensional structure and, consequently, the biological activity. jocpr.com In medicinal chemistry, the carboxamide linkage offers opportunities for hydrogen bonding, which can significantly enhance a molecule's affinity for its biological target. nih.gov Furthermore, the versatility of the carboxamide group allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of a compound. jocpr.comnih.gov These derivatives are broadly classified as N-unsubstituted and N-substituted carboxamides, both of which are extensively explored in drug design and development for a wide array of therapeutic applications, including anti-infective and anti-cancer agents. nih.gov

Significance of Biphenyl (B1667301) Moieties in Drug Discovery

The biphenyl moiety, consisting of two phenyl rings connected by a single bond, is a fundamental structural unit in a vast number of pharmacologically active compounds. arabjchem.orgrsc.org Initially utilized as chemical intermediates and in pesticides, the therapeutic potential of biphenyl derivatives has become increasingly evident with advancements in synthetic chemistry. arabjchem.org The biphenyl scaffold is a key component in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anti-proliferative, and antihypertensive properties. arabjchem.orgrsc.orgajgreenchem.com

The presence of the biphenyl group in a drug molecule can influence several critical properties, such as solubility, metabolic stability, and binding affinity to target proteins. biosynce.com Although the biphenyl core itself is chemically neutral, the introduction of functional groups is necessary to impart biological activity. researchgate.net This functionalization allows for the synthesis of diverse derivatives with novel therapeutic applications. arabjchem.orgresearchgate.net For instance, biphenyl-derived carboxylic acids are recognized as significant pharmaceuticals, with examples like Flurbiprofen used as a non-steroidal anti-inflammatory drug. ajgreenchem.com The adaptability of the biphenyl scaffold continues to make it a valuable component in the development of new therapeutic agents. arabjchem.orgrsc.org

Contextualizing Halogenated Benzyl (B1604629) Substructures in Pharmacophores

The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group, is a frequently encountered pharmacophore in medicinal chemistry, particularly in the development of anti-cancer compounds. researchgate.netwikipedia.org The incorporation of halogen atoms onto the benzyl substructure can profoundly influence a molecule's physicochemical and biological properties. Halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity. nih.gov

Emerging Research Landscape for Biphenylcarboxamide Derivatives

The combination of the biphenyl and carboxamide functionalities has given rise to a rich area of research focused on biphenylcarboxamide derivatives. These compounds have been investigated for a variety of therapeutic applications, demonstrating the versatility of this structural class.

Research into biphenylcarboxamide derivatives has yielded compounds with a range of biological activities, as detailed in the table below.

| Derivative Class | Target/Activity | Key Findings |

| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Platelet-Activating Factor (PAF) Antagonists | Showed potential in inhibiting PAF-induced bronchoconstriction. nih.gov |

| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Anti-inflammatory | Evaluated for their anti-inflammatory properties. arabjchem.org |

| N-{(substituted)1,3-benzothiazol-2-yl}-1,1i-biphenyl-4-carboxamides | Diuretic | Synthesized and investigated for potential diuretic activity. arabjchem.org |

| Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides | Antimicrobial | Derivatives were synthesized and showed promising in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.net |

These examples underscore the broad therapeutic potential of the biphenylcarboxamide scaffold and the active pursuit of novel derivatives with enhanced or new biological activities.

Objectives and Scope of Research on N-(4-chlorobenzyl)-2-biphenylcarboxamide

The specific compound, this compound, integrates the key structural features discussed: a stable carboxamide linker, a biologically active biphenyl core, and a halogen-modified benzyl group. Research on this particular molecule and its close analogs is driven by the aim to understand how these components interact to produce specific biological effects.

The primary objectives of such research typically include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives, followed by thorough structural confirmation using analytical techniques. nih.govajphs.com

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects. researchgate.netajphs.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the different parts of the molecule—the biphenyl rings, the position and nature of the halogen on the benzyl group, and the carboxamide linker—to understand how these changes affect biological activity. nih.govnih.gov This is crucial for optimizing potency and selectivity.

Mechanism of Action Studies: For compounds that exhibit significant activity, further research is conducted to elucidate the specific biochemical pathways and molecular targets through which they exert their effects.

The scope of this research is to leverage the known pharmacological importance of each constituent moiety to develop novel compounds with potentially improved therapeutic profiles. By focusing on the synthesis and biological evaluation of molecules like this compound, researchers aim to contribute to the pipeline of new drug candidates for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-17-12-10-15(11-13-17)14-22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINBGSAHQGQQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Chlorobenzyl 2 Biphenylcarboxamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide bond between 2-biphenylcarboxylic acid and 4-chlorobenzylamine (B54526) is the pivotal step in the synthesis of N-(4-chlorobenzyl)-2-biphenylcarboxamide. This transformation can be achieved through several protocols, primarily divided into methods mediated by coupling reagents and direct condensation techniques.

Coupling Reagent-Mediated Amidation Protocols

The most common strategy for forming amide bonds in a laboratory and industrial setting involves the activation of a carboxylic acid with a coupling reagent. luxembourg-bio.com This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

A variety of coupling reagents are available, each with specific advantages. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first to be developed. luxembourg-bio.com The mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com To enhance yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Phosphonium (B103445) salt-based reagents, like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely used. These reagents react with the carboxylic acid to form active esters that are highly reactive towards amines. luxembourg-bio.com An advantage of phosphonium salts is that they avoid the formation of guanidinium (B1211019) by-products that can occur with uronium salts. luxembourg-bio.com

For larger-scale industrial applications, other reagents are often preferred due to cost, safety, and waste profiles. sci-hub.se Reagents like isobutyl chloroformate (IBCF) and n-propanephosphonic acid anhydride (B1165640) (T3P) are frequently used to form mixed anhydrides, which then react with the amine to yield the desired amide. sci-hub.se The synthesis of related amide structures, such as N-aryl carboxamides, often involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride, followed by reaction with the amine. nih.govresearchgate.net

Interactive Table: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features & By-products |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | First generation reagent; Insoluble dicyclohexylurea (DCU) by-product is easily filtered. luxembourg-bio.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Reduced carcinogenicity risk compared to BOP; avoids guanidinium by-products. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU | HATU | Highly efficient; potential for guanidinium by-product formation; safety concerns noted. nih.gov |

| Chloroformates | Isobutyl chloroformate | IBCF | Cost-effective for large scale; by-products are isobutanol and CO2. sci-hub.se |

Direct Condensation Methods

Emerging "green" chemistry initiatives have spurred the development of methods that avoid traditional, and often toxic, coupling reagents and the stoichiometric by-products they generate. nih.govrsc.org One such approach is the direct formation of amides from carboxylic acids and amines via in situ generation of thioester intermediates. nih.gov This nature-inspired method can be performed as a one-pot process. For instance, a dithiocarbamate (B8719985) reagent can be used to convert the carboxylic acid into a highly reactive thioester, which then readily undergoes aminolysis to form the amide bond. nih.gov The by-products of this method, such as carbon dioxide and a thiol, can be easier to remove and handle than the by-products of many classical coupling reagents. nih.gov

Synthesis of Key Precursors

Preparation of 2-Biphenylcarboxylic Acid Derivatives

Several robust methods exist for the synthesis of 2-biphenylcarboxylic acid. A prominent industrial method involves the saponification of a (2-oxazolinyl)-2-biphenyl derivative. google.comgoogle.com In this process, the oxazoline (B21484) acts as a masked carboxylic acid. The saponification is typically carried out using hydrochloric acid at elevated temperatures and pressures in the presence of an inert organic solvent, which helps to overcome the low solubility issues often encountered in large-scale reactions. google.comgoogle.com

Another powerful and widely used method is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the multikilogram-scale synthesis of a 2-biphenylcarboxylic acid derivative, a process was developed using an inexpensive and robust Pd/C catalyst. acs.orgacs.org This approach offers high yields and low levels of residual palladium in the final product. acs.org

Interactive Table: Comparison of Synthetic Routes to 2-Biphenylcarboxylic Acid

| Method | Key Reagents | Scale | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxazoline Saponification | (2-oxazolinyl)-2-biphenyl, HCl | Large Industrial Scale | Avoids issues of low solubility on a large scale. google.comgoogle.com | Requires high pressure and temperature apparatus. google.comgoogle.com |

The resulting 2-biphenylcarboxylic acid can be purified by crystallization from solvents like aqueous ethanol. chemicalbook.com

Synthesis of 4-Chlorobenzylamine

4-Chlorobenzylamine is a commercially available building block, but several synthetic routes for its preparation are well-documented. pharmaffiliates.comlookchem.com One industrial method involves the reaction of p-chlorobenzyl chloride with liquid ammonia (B1221849) in an autoclave. chemicalbook.com This high-pressure method can produce the target amine with high purity (e.g., 99.0%) and in good yield (e.g., 85%). chemicalbook.com

An alternative route starts from p-chlorobenzonitrile. The nitrile group can be reduced to an amine using various catalytic systems. One documented procedure employs a Ruthenium(II) complex as a catalyst in 2-butanol (B46777) at elevated temperatures, followed by neutralization with HCl. chemicalbook.com

Interactive Table: Synthesis of 4-Chlorobenzylamine

| Starting Material | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| p-Chlorobenzyl chloride | Liquid ammonia, potassium phosphate, methyl tert-butyl ether | Autoclave, room temperature | 85% chemicalbook.com | 99.0% (GC) chemicalbook.com |

The product is typically a clear, slightly yellow liquid that is not miscible in water. lookchem.comchemicalbook.com

Development of Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis is valuable for producing a library of analogues for structure-activity relationship (SAR) studies. This strategy begins with a common core structure which is then reacted with a variety of different building blocks. For example, a common precursor like 2-biphenylcarboxylic acid (or its activated form, such as the acid chloride) could be reacted with a diverse set of substituted benzylamines to generate a series of N-benzyl-2-biphenylcarboxamide analogues. This approach has been used to create libraries of N-aryl carboxamides and N-benzylpyrazine-2-carboxamides. nih.govresearchgate.net Alternatively, a range of substituted 2-biphenylcarboxylic acids could be coupled with 4-chlorobenzylamine. This divergent approach allows for the efficient exploration of chemical space around the core scaffold. nih.gov

Exploration of Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, several sustainable approaches for the synthesis of amides, which could be applied to the production of this compound, have been explored. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One promising green alternative is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. nih.gov This biocatalytic method can often be performed under mild reaction conditions and may not require extensive purification steps, thus reducing the environmental impact. The use of a green solvent, such as cyclopentyl methyl ether, further enhances the sustainability of this approach. nih.gov

Another sustainable strategy involves the use of boric acid as a catalyst in a solvent-free reaction. This method allows for the direct reaction of a carboxylic acid with an amine or urea (B33335) by heating the reactants together in the presence of boric acid. nih.gov This approach is advantageous as it eliminates the need for solvents, which are a major source of chemical waste, and utilizes a readily available and environmentally benign catalyst. nih.gov

The development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents is also a key area of research in green chemistry. These methods often employ transition metal or organocatalysts to facilitate the amide bond formation with the generation of water as the only byproduct. researchgate.net

The table below compares conventional and potential sustainable synthetic approaches for this compound.

| Approach | Method | Key Features | Potential Advantages |

| Conventional | Acid chloride formation followed by amination | Use of chlorinating agents (e.g., SOCl₂) and organic bases. | High yields and well-established methodology. |

| Sustainable | Enzymatic Synthesis | Use of lipases (e.g., CALB) as biocatalysts. | Mild reaction conditions, high selectivity, reduced waste. nih.gov |

| Sustainable | Solvent-Free Catalysis | Use of boric acid as a catalyst with heating. | Elimination of solvent waste, use of an environmentally benign catalyst. nih.gov |

Purification and Analytical Characterization Techniques for Synthesized Compounds

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, reagents, and byproducts. A common method for the purification of solid amide products is recrystallization from a suitable solvent or solvent mixture. The choice of solvent is determined by the solubility of the compound at different temperatures. Column chromatography over silica (B1680970) gel is another effective purification technique, particularly for removing impurities with similar polarities. mdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC). mdpi.com

The structural confirmation and characterization of the purified this compound are carried out using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl (B1667301) and chlorobenzyl groups, as well as a doublet for the methylene (B1212753) (-CH₂-) protons and a triplet or broad singlet for the amide (N-H) proton. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the methylene carbon, and the aromatic carbons of both ring systems.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Another key absorption is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula of this compound (C₂₀H₁₆ClNO).

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a doublet for -CH₂- protons, and a signal for the N-H proton. |

| ¹³C NMR | Signals for the amide carbonyl carbon, methylene carbon, and aromatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| IR Spectroscopy | Strong absorption for the amide C=O stretch (around 1630-1680 cm⁻¹) and a sharp peak for the N-H stretch (around 3300 cm⁻¹). |

| Elemental Analysis | Percentages of C, H, N, Cl, and O consistent with the molecular formula C₂₀H₁₆ClNO. |

Preclinical Biological Evaluation of N 4 Chlorobenzyl 2 Biphenylcarboxamide

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays (e.g., Cholinesterases, Kinases, PDE7)

A comprehensive review of available scientific literature did not yield specific data regarding the in vitro enzyme inhibition profile of N-(4-chlorobenzyl)-2-biphenylcarboxamide. Consequently, there is no reported information on its activity against key enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), various kinases, or phosphodiesterase 7 (PDE7). The potential for this compound to act as an inhibitor for these or other enzymes has not been publicly documented.

Receptor Binding Studies (e.g., GABAA Receptor, Dopamine D3 Receptor)

There is no available research detailing the receptor binding profile of this compound. Specific binding affinities (such as Ki or Kd values) and functional activities at critical central nervous system targets like the GABAA receptor complex or the Dopamine D3 receptor have not been determined or published in accessible literature. Therefore, its potential to modulate these receptor systems remains uncharacterized.

Cellular Pathway Modulation Assays (e.g., p53 Pathway, HIV-1 Gene Expression)

Investigations into the effects of this compound on specific cellular pathways are not present in the current body of scientific literature. There are no published studies examining its ability to modulate the p53 tumor suppressor pathway or to influence the gene expression of Human Immunodeficiency Virus 1 (HIV-1). Its impact on these and other cellular signaling cascades has not been evaluated.

Antimicrobial Activity Assessment (Antibacterial, Antifungal)

The potential antimicrobial properties of this compound have not been reported. A thorough search of scientific databases reveals no studies that have assessed its efficacy against various bacterial or fungal strains. As a result, data such as Minimum Inhibitory Concentration (MIC) values, which are critical for determining antimicrobial activity, are not available for this compound.

Anti-Inflammatory Potential in Cell-Based Models

There is a lack of published research on the in vitro anti-inflammatory effects of this compound. No cell-based studies detailing its ability to modulate inflammatory responses, such as the inhibition of pro-inflammatory cytokine production or effects on inflammatory signaling pathways, could be identified.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound against cancer cell lines have not been documented in publicly available research. There are no reports of its IC50 (half-maximal inhibitory concentration) values against any human cancer cell lines, and therefore its potential as an anticancer agent is unknown.

Insecticidal Activity Studies in Relevant Organisms

No data is available on the insecticidal activity of this compound.

In Vivo Biological Activity in Non-Human Models for Mechanistic Insights

Evaluation of Anti-Inflammatory Mechanisms in Animal Models (e.g., Carrageenan-Induced Edema)

No studies were found that evaluated the anti-inflammatory mechanisms of this compound in the carrageenan-induced edema model or other relevant animal models.

Investigation of Analgesic Mechanisms in Rodent Models (e.g., Acetic Acid-Induced Writhing)

No research investigating the analgesic mechanisms of this compound using the acetic acid-induced writhing test or other rodent pain models is publicly available.

Modulation of Disease Biomarkers in Preclinical Animal Models (e.g., Tumor Growth Inhibition in Mouse Xenograft Models)

There is no available data on the ability of this compound to modulate disease biomarkers or inhibit tumor growth in mouse xenograft models.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scientific literature and public databases, no specific research findings related to the biological activity, mechanism of action, or molecular targets of the chemical compound This compound could be identified. As a result, it is not possible to provide a detailed scientific article based on the requested outline.

The outlined sections, including the mechanism of action, molecular target identification, downstream cellular pathways, phenotypic screening, and orthogonal validation, require specific experimental data that does not appear to be available in the public domain for this particular compound. Searches for enzymatic targets, inhibition kinetics, receptor interactions, functional assays, and modulation of protein-protein interactions for this compound did not yield any relevant results. Similarly, information regarding its effects on cellular pathways, its use in phenotypic screening campaigns, or any subsequent target deconvolution and validation studies could not be located.

While general information exists for related chemical structures, such as other biphenyl (B1667301) carboxamide derivatives, extrapolating this information would not be scientifically accurate or adhere to the strict focus on "this compound" as requested. Scientific articles are built upon verifiable and published research, which is currently lacking for this specific molecule.

Therefore, the generation of a thorough, informative, and scientifically accurate article as per the provided detailed outline is not feasible at this time due to the absence of foundational research data on this compound.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl 2 Biphenylcarboxamide Analogues

Systematic Structural Modifications of the Biphenyl (B1667301) Moiety

The biphenyl moiety is a crucial component of the N-(4-chlorobenzyl)-2-biphenylcarboxamide scaffold, providing a rigid framework that orients the other functional groups for optimal interaction with biological targets. SAR studies have shown that the substitution pattern on both phenyl rings significantly influences activity.

Research into biaryl mannoside FimH inhibitors demonstrated that modifications to the biphenyl ring system are critical for improving drug-like properties and binding affinity. nih.govnih.gov Ortho-substitution on the phenyl ring adjacent to the carboxamide linker can lead to substantial potency enhancements. nih.gov This is often attributed to favorable hydrophobic interactions with target proteins. nih.gov For instance, introducing small alkyl or alkoxy groups at the 4'-position (the para-position of the second phenyl ring) has been explored. A methyl group at this position, as seen in analogues of flurbiprofen, has been part of studies on anti-inflammatory agents. medcraveonline.com

The electronic nature of the substituents on the biphenyl rings also plays a role. Electron-withdrawing groups can alter the charge distribution of the aromatic system, potentially affecting pi-stacking interactions with aromatic amino acid residues in a binding pocket. Conversely, electron-donating groups can enhance binding through different electronic interactions. rrpharmacology.ru The goal is often to improve metabolic stability and oral bioavailability through these modifications. nih.gov

| Modification on Biphenyl Moiety | General Observation on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|

| Ortho-substitution on the first phenyl ring (adjacent to carboxamide) | Can lead to significant increases in potency. | Increased hydrophobic interactions with target residues. | nih.gov |

| Substitution at the 4'-position (para-position on the second phenyl ring) | Tolerated and can modulate activity. Methyl groups have been studied for anti-inflammatory properties. | Fine-tunes steric and electronic properties for optimal fit and interaction. | medcraveonline.com |

| Introduction of heterocyclic replacements for one of the phenyl rings | A strategy to improve metabolic stability and other pharmacokinetic properties. | Alters physicochemical properties like solubility and potential for hydrogen bonding. | nih.gov |

Variations of the Halogenated Benzyl (B1604629) Substituent

The N-(4-chlorobenzyl) group is a key feature, and its modification has been a major focus of SAR studies. The nature and position of the halogen atom, as well as the presence of other substituents on the benzyl ring, are critical determinants of biological activity.

Studies on related N-benzylcarboxamide derivatives have shown that the electronic nature of substituents on this aromatic group is crucial for potency and selectivity. nih.gov For example, in a series of makaluvamine analogues, 4-chloro and 4-fluoro substituted benzyl analogues demonstrated potent antiproliferative effects, suggesting that an electron-withdrawing halogen at the para-position is beneficial for this specific activity. researchgate.net Methoxy (B1213986) substitutions, in contrast, often lead to a slight decrease in activity. researchgate.net This highlights the sensitivity of the target interaction to the electronic properties of the benzyl substituent.

| Modification on Benzyl Substituent | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Changing halogen at para-position (e.g., 4-F, 4-Br) | Activity is modulated. 4-Fluoro often retains or improves potency compared to 4-chloro. | Alters the balance of inductive vs. resonance effects and steric bulk, affecting binding interactions. | researchgate.net |

| Moving the halogen to ortho- or meta-position | Positional changes significantly impact activity, often leading to a decrease. | The para-position appears optimal for fitting into a specific binding pocket or establishing key interactions. | nih.gov |

| Replacing halogen with other groups (e.g., -CH3, -OCH3) | Electron-donating groups like methoxy can reduce activity, while small alkyl groups may be tolerated. | Highlights the importance of an electron-withdrawing feature at this position for certain targets. | researchgate.net |

Modifications to the Carboxamide Linker

The carboxamide linker (-CO-NH-) is not merely a spacer but an active participant in molecular recognition, primarily through its ability to act as a hydrogen bond donor (the N-H group) and acceptor (the C=O group). researchgate.net However, amide bonds can be susceptible to in vivo hydrolysis by proteases and amidases. drughunter.com Consequently, a key strategy in medicinal chemistry is the replacement of the amide bond with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing metabolic stability. nih.govexlibrisgroup.comnih.gov

A variety of amide bioisosteres have been investigated. nih.gov These include five-membered heterocyclic rings like 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.comnih.gov These heterocycles can mimic the steric and electronic profile of the amide bond, including its hydrogen bonding capacity, while being resistant to enzymatic cleavage. drughunter.com For instance, the 1,2,3-triazole moiety is a well-documented amide surrogate. nih.gov Another approach is the use of a trifluoroethylamine group, where the electronegative trifluoromethyl group mimics the carbonyl, enhancing metabolic stability and modulating the basicity of the adjacent amine. drughunter.com

| Amide Bioisostere | Key Features | Potential Advantage | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Planar, aromatic ring that can mimic the geometry and hydrogen bonding of an amide. | Increased metabolic stability against hydrolysis. | nih.gov |

| Oxadiazole | Contains both oxygen and nitrogen, offering different hydrogen bonding capabilities. Isomers (1,2,4- vs 1,3,4-) allow for different vector orientations. | Can improve potency and metabolic stability. | nih.gov |

| Trifluoroethylamine (-CF3-CH2-NH-) | The strongly electron-withdrawing CF3 group mimics the carbonyl, reduces amine basicity. | Reduces susceptibility to proteolysis and keeps the amine largely non-ionized at physiological pH. | drughunter.com |

| Retro-amide (-NH-CO-) | Inverts the orientation of the hydrogen bond donor and acceptor. | Can dramatically alter selectivity and metabolic stability by optimizing hydrogen bonding. | drughunter.com |

Impact of Stereochemistry on Biological Activity

Biphenyl systems, including this compound, are prone to a form of axial chirality known as atropisomerism. nih.gov This occurs because bulky substituents at the ortho positions of the biphenyl single bond can hinder free rotation, leading to stereoisomers that are non-superimposable mirror images (enantiomers) or diastereomers. nih.gov These atropisomers can exist as stable, isolable forms or as rapidly interconverting mixtures. nih.gov

The impact of atropisomerism on biological activity is profound. researchgate.netresearchgate.netrsc.org Even if the isomers interconvert rapidly, a biological target like an enzyme or receptor will typically bind one isomer preferentially in a process known as atroposelective fashion. nih.gov The two atropisomers of a single compound can have drastically different biological activities, potencies, and selectivity profiles. nih.gov One isomer may be highly active while the other is inactive or even contributes to off-target effects. nih.gov

This presents both a challenge and an opportunity in drug discovery. It is a challenge because the synthesis may produce a mixture of isomers, and their rotational stability must be assessed. nih.gov It is an opportunity because the synthesis of a single, stable, and more active atropisomer can lead to a more potent and selective drug with a cleaner pharmacological profile. researchgate.net Understanding the rotational barrier and the specific conformation required for activity is a critical aspect of the SAR for these compounds. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orglongdom.org For analogues of this compound, QSAR studies help to rationalize the experimental SAR data and predict the activity of novel, unsynthesized compounds. nih.gov

QSAR models are built by calculating a set of numerical "descriptors" for each molecule that represent its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). longdom.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed biological activity. medcraveonline.com For instance, a QSAR study on biphenyl carboxamide analogues identified a statistically significant model with two variables as being predictive of anti-inflammatory activity. medcraveonline.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed, three-dimensional picture of the structural features that favor or disfavor activity. nih.govnih.gov These models are crucial for understanding the SAR at a quantitative level and for guiding the design of more potent analogues. medcraveonline.comnih.gov

| QSAR Approach | Description | Typical Descriptors Used | Reference |

|---|---|---|---|

| 2D-QSAR | Correlates biological activity with 2D structural and physicochemical properties. Often uses Multiple Linear Regression (MLR). | Topological indices, molecular weight, logP (lipophilicity), molar refractivity, electronic parameters (Hammett constants). | medcraveonline.comlongdom.org |

| 3D-QSAR (CoMFA/CoMSIA) | Relates activity to the 3D steric and electrostatic fields surrounding the aligned molecules. | Steric fields (Lennard-Jones potential), electrostatic fields (Coulomb potential), plus hydrophobic, H-bond donor, and H-bond acceptor fields (in CoMSIA). | nih.govnih.gov |

| Hologram QSAR (HQSAR) | Encodes structural information as molecular holograms (fingerprints) without requiring 3D alignment. | Molecular fragments of different sizes, connectivity, and atom types. | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are the culmination of SAR and QSAR studies. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. preprints.org For the this compound class, a typical pharmacophore might include:

Two hydrophobic/aromatic centers (representing the biphenyl rings).

A hydrogen bond acceptor (the carboxamide carbonyl).

A hydrogen bond donor (the carboxamide N-H).

A halogen bonding site or hydrophobic feature (the chlorobenzyl group).

Once a pharmacophore model is established, it serves as a template for lead optimization. preprints.orgupmbiomedicals.com The goal of lead optimization is to refine a "lead" compound into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). upmbiomedicals.comscienceopen.com

Strategies guided by SAR and pharmacophore models include:

Structure-Based Design: If the 3D structure of the biological target is known, researchers can use X-ray crystallography and molecular docking to visualize how the analogues bind. nih.govnih.gov This allows for the rational design of new modifications to improve fit and potency. nih.gov

Analogue Synthesis: Guided by SAR and QSAR models, chemists synthesize new analogues with specific modifications predicted to enhance activity or improve drug-like properties. nih.gov For example, replacing a metabolically liable part of the molecule with a bioisostere (as discussed in 5.3).

Through these iterative cycles of design, synthesis, and testing, the initial lead compound is progressively refined to maximize its therapeutic potential. upmbiomedicals.com

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and molecular modeling of the compound “this compound” corresponding to the detailed outline provided.

Studies detailing molecular docking simulations, molecular dynamics, de novo drug design, in silico ADMET prediction, or virtual screening are not found for this specific molecule. The existing literature focuses on computational studies of structurally related but distinct compounds, such as other biphenyl derivatives or molecules containing an N-(4-chlorobenzyl) moiety as part of a different core structure.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres strictly to the specified compound and outline.

Future Perspectives and Advanced Research Directions

Exploration of New Therapeutic Avenues for Biphenylcarboxamide Derivatives

The biphenylcarboxamide scaffold has shown potential as a source of antagonists for the platelet-activating factor (PAF). nih.gov Research into a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides demonstrated their activity in a binding assay with dog platelets and their ability to inhibit PAF-induced bronchoconstriction in guinea pigs. nih.gov A key finding from these studies was that the introduction of a methyl group at the R configuration on the side-chain carbon adjacent to the carboxamide nitrogen led to a significant increase in potency and improved oral bioavailability. nih.gov This enhancement is thought to be due to increased resistance to degradation by liver amidases. nih.gov

Future research on N-(4-chlorobenzyl)-2-biphenylcarboxamide and its derivatives should systematically explore a wide range of therapeutic targets beyond PAF antagonism. High-throughput screening campaigns against diverse biological targets, including enzymes, receptors, and ion channels implicated in various diseases, could reveal novel activities. The structural rigidity of the biphenyl (B1667301) core combined with the conformational flexibility of the carboxamide linker provides a versatile platform for designing compounds with high affinity and selectivity for new therapeutic targets.

Development of Co-Crystal Structures for High-Resolution Binding Information

Obtaining high-resolution structural data is paramount for understanding the molecular interactions that govern a compound's biological activity. The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a powerful technique for achieving this. nih.gov Co-crystallization can improve the physicochemical properties of a compound and provide detailed insights into its binding modes with target proteins. nih.govresearchgate.netrsc.org

The development of co-crystal structures of this compound with its biological targets would provide invaluable high-resolution binding information. This data would elucidate the specific amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that occur upon binding. Such detailed structural insights are crucial for structure-based drug design, enabling the rational optimization of the compound to enhance potency, selectivity, and pharmacokinetic properties. Techniques like solvent evaporation and reaction cocrystallization are common methods for preparing co-crystals. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.govresearchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale study of genes, RNA, proteins, and metabolites, respectively. nih.govresearchgate.net By applying these techniques, researchers can obtain a comprehensive profile of the molecular changes induced by the compound in biological systems. nih.gov

This comprehensive biological profiling can help to:

Identify the primary molecular targets and off-target effects of the compound.

Elucidate the mechanism of action by revealing the downstream signaling pathways that are modulated.

Discover potential biomarkers to monitor the compound's efficacy and predict patient response.

Assess potential toxicities at a molecular level. researchgate.net

This systems-level understanding is critical for advancing the compound through preclinical and clinical development.

| Omics Technology | Application in Biological Profiling |

| Genomics | Identifies genetic variations that may influence an individual's response to the compound. |

| Transcriptomics | Measures changes in gene expression levels to understand the cellular response to the compound. |

| Proteomics | Analyzes changes in protein expression and post-translational modifications to identify target engagement and pathway modulation. |

| Metabolomics | Studies changes in the levels of small molecule metabolites to assess the metabolic impact of the compound. |

Application of Artificial Intelligence and Machine Learning in Compound Design

In the context of this compound, AI and ML can be applied in several ways:

De novo design: Generative AI models can design novel biphenylcarboxamide derivatives with optimized properties, such as enhanced potency, improved ADME (absorption, distribution, metabolism, and excretion) profiles, and reduced toxicity. researchgate.netarxiv.org

Virtual screening: ML models can be trained to predict the biological activity of large libraries of virtual compounds, allowing for the efficient identification of promising candidates for synthesis and testing. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) modeling: AI can develop sophisticated QSAR models that correlate the structural features of biphenylcarboxamide derivatives with their biological activities, providing insights for lead optimization. researchgate.net

Predictive toxicology: ML algorithms can be used to predict the potential toxicity of new derivatives, helping to prioritize compounds with a higher safety margin.

By integrating AI and ML into the design-test-analyze cycle, researchers can more rapidly and efficiently explore the chemical space around the this compound scaffold. nih.gov

Collaborative Research for Translational Studies Beyond Preclinical Scope

To bridge the gap between preclinical findings and clinical applications, collaborative research is indispensable. nih.gov Advancing a compound like this compound into translational studies requires a multidisciplinary team of experts from academia, industry, and government agencies. nih.gov

Organizations like the National Center for Advancing Translational Sciences (NCATS) facilitate such collaborations by providing resources and expertise to help researchers advance promising therapeutic agents through late-stage preclinical development and towards clinical testing. nih.gov These collaborations can provide access to:

State-of-the-art screening facilities.

Expertise in medicinal chemistry, pharmacology, and toxicology.

Resources for IND (Investigational New Drug)-enabling studies.

By fostering these partnerships, the development of this compound and its derivatives can be accelerated, ultimately bringing potentially life-saving therapies to patients more efficiently.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-biphenylcarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-biphenylcarboxylic acid with 4-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and catalyst (e.g., DMAP) significantly affect yield. Post-reaction purification via column chromatography or recrystallization improves purity. Reaction progress is monitored using TLC and confirmed via NMR .

Q. How can solubility and stability challenges of this compound be addressed in experimental workflows?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro assays. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) using HPLC or UV-Vis spectroscopy identify degradation pathways. Lyophilization improves long-term storage stability .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C) for structural confirmation and purity assessment.

- IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7). Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ calculations) guide further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake, metabolism, or target expression. Address by:

- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS.

- Transcriptomic analysis : Compare gene expression in sensitive vs. resistant cell lines.

- Proteomic studies : Identify differential protein binding using pull-down assays or SILAC .

Q. What strategies enhance the selectivity of this compound for its biological targets?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen position, biphenyl groups) and test against target vs. off-target enzymes.

- Molecular docking : Use tools like AutoDock to predict binding modes and optimize steric/electronic complementarity.

- Fragment-based design : Introduce bioisosteres (e.g., replacing chlorobenzyl with fluorobenzyl) to balance potency and selectivity .

Q. How does the chlorobenzyl group influence the compound’s metabolic stability in vivo?

- Methodological Answer : The 4-chloro substituent reduces metabolic oxidation by cytochrome P450 enzymes. Validate via:

- Microsomal stability assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS.

- Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or dechlorinated byproducts .

Q. What computational methods are effective for predicting off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore modeling : Map electrostatic/hydrophobic features to screen databases like ChEMBL.

- Machine learning : Train models on known carboxamide-protein interactions to predict novel targets.

- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.